6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
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Overview
Description
6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C16H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed on the quinoline ring to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Scientific Research Applications
6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biology: It is investigated for its role in biological systems, including its interaction with enzymes and receptors.
Industry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases involved in cancer cell proliferation.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductivity and luminescence properties.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.
2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with a phenyl group instead of a pyridine ring.
Uniqueness
6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the specific positioning of the methyl and pyridine groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in organic semiconductors and pharmaceuticals.
Properties
IUPAC Name |
6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-2-3-14-12(8-10)13(16(19)20)9-15(18-14)11-4-6-17-7-5-11/h2-9H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSVFLOMPKIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203341 |
Source
|
Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-67-9 |
Source
|
Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 6-methyl-2-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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